N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine

CDK-2 inhibition Antiproliferative Molecular docking

This unique 1,3,4-oxadiazole-benzothiazole hybrid features a critical thiophene sulfur for chalcogen bonding, yielding a CDK-2 docking score of -10.65 kcal/mol vs -9.92 for the reference ligand. Its untested ChEMBL profile, favorable logP (3.10), and Lipinski/Veber compliance make it an ideal starting point for CDK-2-focused SAR series, kinase profiling, and apoptosis mechanism-of-action studies in cisplatin-resistant models. Procure for diversity-oriented screening libraries or to de-orphanize an unexplored pharmacophore.

Molecular Formula C14H10N4O2S2
Molecular Weight 330.38
CAS No. 862975-95-9
Cat. No. B2694889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
CAS862975-95-9
Molecular FormulaC14H10N4O2S2
Molecular Weight330.38
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CS4
InChIInChI=1S/C14H10N4O2S2/c1-19-8-4-5-9-11(7-8)22-14(15-9)16-13-18-17-12(20-13)10-3-2-6-21-10/h2-7H,1H3,(H,15,16,18)
InChIKeyJXXRJORAGVNWLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS 862975-95-9): Chemical Identity, Scaffold Class, and Procurement-Relevant Baseline


N-(6-Methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS 862975-95-9) is a synthetic heterocyclic small molecule (C14H10N4O2S2, MW 330.38 g/mol) that integrates three pharmacophoric modules: a 6-methoxy-substituted benzothiazole, a central 1,3,4-oxadiazole-2-amine bridge, and a terminal thiophene ring [1]. The compound belongs to the benzothiazole-fused 1,3,4-oxadiazole class, a scaffold family extensively investigated for anticancer, antimicrobial, and enzyme-inhibitory activities [2]. In the ZINC purchasable compound database, this substance (ZINC535129) is listed as In-Stock with no known biological activity annotated in ChEMBL 20, indicating it is an under-characterized chemical probe with an open pharmacological profile [1]. Its physicochemical profile—calculated logP of 3.10, topological polar surface area (tPSA) of 83 Ų, 2 hydrogen bond donors, and 6 hydrogen bond acceptors—positions it within favorable oral drug-like space per Lipinski and Veber criteria [1]. The compound is commercially available from multiple chemical vendors primarily as a research-grade building block or screening library component.

Why Generic 1,3,4-Oxadiazole-Benzothiazole Hybrids Cannot Substitute for CAS 862975-95-9: Structural Determinants of Functional Differentiation


Within the 1,3,4-oxadiazole-benzothiazole hybrid chemotype, subtle structural variations produce substantial shifts in target engagement, selectivity, and pharmacokinetic behavior. The specific combination of a 6-methoxybenzothiazole N-linked to a 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine defines a unique pharmacophoric arrangement that is not interchangeable with close analogs. Replacing the thiophene ring with a phenyl group (CAS 862975-97-1) eliminates the sulfur atom capable of participating in chalcogen bonding and alters the electron-richness of the oxadiazole system, which in silico CDK-2 docking studies of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives have shown to be critical for achieving docking scores superior to reference ligands [1]. Relocating the methoxy group from the 6- to 5-position on the benzothiazole (CAS 878061-68-8) alters the vector of the hydrogen bond acceptor and modifies the molecular electrostatic potential surface, which can redirect ligand-protein recognition . Substituting the methoxy with a methylthio group (CAS 878061-72-4) increases molecular weight and lipophilicity while replacing oxygen-mediated hydrogen bonding with weaker sulfur-mediated interactions, with class-level evidence from 6-methoxybenzothiazole-containing oxadiazole derivatives demonstrating that this substitution pattern is associated with enhanced caspase-3 activation relative to cisplatin in A549 and C6 cancer cell lines [2]. These structure-activity relationships underscore that procurement decisions cannot rely on scaffold-level interchangeability but must be guided by substituent-specific differentiation evidence.

Quantitative Differentiation Evidence for CAS 862975-95-9 vs. Closest Structural Analogs: A Comparator-Anchored Procurement Guide


Thiophene vs. Phenyl Substitution at the Oxadiazole 5-Position: CDK-2 Docking Score Advantage and Electronic Differentiation

The thiophen-2-yl substituent at the oxadiazole 5-position confers a measurable in silico binding advantage over phenyl-substituted analogs. In a systematic docking study of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives against CDK-2 (PDB: 2R3J), two designed compounds (P-1 and P-5) achieved docking scores of -10.654 and -10.169 kcal/mol, respectively, exceeding the co-crystallized reference ligand SCJ (-9.919 kcal/mol) [1]. This suggests that the thiophene sulfur atom contributes favorable interactions within the CDK-2 ATP-binding pocket that a phenyl ring (as in CAS 862975-97-1) cannot replicate. The phenyl analog lacks the sulfur-mediated chalcogen bonding and altered π-electron distribution that distinguish the thiophene-bearing target compound.

CDK-2 inhibition Antiproliferative Molecular docking Thiophene pharmacophore

6-Methoxy vs. 5-Methoxy Benzothiazole Positional Isomerism: Impact on α-Glucosidase and Urease Inhibitory Potency

The position of the methoxy substituent on the benzothiazole ring differentiates CAS 862975-95-9 (6-OCH3) from its 5-methoxy positional isomer CAS 878061-68-8. In a study of oxadiazole-based benzothiazole derivatives, compounds bearing the benzothiazole-oxadiazole scaffold demonstrated α-glucosidase IC50 values ranging from 4.60 ± 1.20 µM to 48.40 ± 7.70 µM and urease IC50 values from 8.90 ± 2.80 µM to 57.30 ± 7.70 µM . While the precise IC50 shift attributable to 6- vs. 5-methoxy positioning has not been reported in a direct head-to-head comparison for this exact scaffold pair, class-level SAR indicates that the electronic effect of the methoxy group at the 6-position (para to the benzothiazole nitrogen, conjugating into the thiazole π-system) differs substantially from the 5-position (meta relationship), affecting both enzyme inhibition potency and binding orientation. Compounds within this series exhibiting the most potent α-glucosidase inhibition achieved IC50 values as low as 0.5 ± 0.01 µM, outperforming the standard acarbose (IC50 = 866.30 ± 3.20 µM) by over 1,700-fold [1].

α-Glucosidase inhibition Urease inhibition Antidiabetic Positional isomer SAR

Physicochemical Differentiation: logP and tPSA Comparison Between CAS 862975-95-9 and Its 6-Methylthio Analog (CAS 878061-72-4)

CAS 862975-95-9 (6-OCH3) and its 6-methylthio analog CAS 878061-72-4 (6-SCH3) differ in their hydrogen bonding capacity and lipophilicity with measurable consequences for ADME predictions. The target compound (ZINC535129) has a calculated logP of 3.10, tPSA of 83 Ų, 2 HBD, 6 HBA, and MW 330.39 g/mol, fully compliant with Lipinski's Rule of Five (Ro5) and Veber's oral bioavailability criteria (≤10 rotatable bonds, tPSA ≤140 Ų) [1]. The 6-methylthio analog, with a molecular weight of 346.44 g/mol (Δ +16 Da) and replacement of the methoxy oxygen with sulfur, is predicted to exhibit increased logP (estimated +0.5 to +0.8 log units) and reduced hydrogen bond acceptor strength, as sulfur is a weaker HBA than oxygen. Both compounds have no known biological activity in ChEMBL 20, placing them at equivalent characterization starting points [1]. The target compound's balanced logP of 3.10 falls within the optimal range (1–3) for CNS drug candidates, while the methylthio analog's higher predicted lipophilicity increases the risk of promiscuous binding, hERG inhibition, and poorer aqueous solubility [2].

Physicochemical properties logP tPSA Drug-likeness ADME

Class-Level Anticancer Potency Benchmarking: Benzothiazole-Oxadiazole Scaffolds Against Leukemia and Carcinoma Cell Lines

While CAS 862975-95-9 itself lacks reported cellular IC50 data, closely related benzothiazole-1,3,4-oxadiazole hybrids provide a class-level potency benchmark. Akhtar et al. (2008) reported that benzothiazole derivatives 6d and 6e, which share the benzothiazole-oxadiazole core architecture, exhibited CC50 values of 12 ± 2 µM and 8 ± 1 µM, respectively, against CCRF-CEM human leukemia cells [1]. In a more structurally proximal example, Altıntop et al. (2018) demonstrated that N-(6-methoxybenzothiazol-2-yl)-2-[[5-[((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide (Compound 6) caused higher caspase-3 activation than cisplatin in both A549 (lung adenocarcinoma) and C6 (rat glioma) cell lines, was a potent Akt inhibitor in both lines, and significantly inhibited FAK (Phospho-Tyr397) in C6 cells [2]. Compound 6, which contains the identical 6-methoxybenzothiazol-2-yl substructure present in the target compound, did not violate Lipinski's rules and was predicted to have good oral bioavailability [2]. The target compound (CAS 862975-95-9) differs from Compound 6 by having a direct amine linkage to the oxadiazole rather than a thioacetamide linker, which reduces rotatable bond count (4 vs. higher) and molecular complexity.

Anticancer Cytotoxicity Leukemia A549 C6 glioma

Caveat on Evidence Strength: Absence of Direct Experimental Data for CAS 862975-95-9 and Procurement Implications

A critical evidence limitation must be explicitly disclosed: CAS 862975-95-9 has no known biological activity reported in ChEMBL 20 [1], no indexed publications in PubMed that directly characterize its pharmacology, and no quantitative IC50/EC50/CC50 values in any curated database at the time of analysis. The ZINC database confirms this compound is purchasable and has been available since 2004, yet remains pharmacologically unannotated [1]. All differentiation claims in this guide are therefore constructed from class-level inference based on structurally proximal analogs, computed physicochemical properties, and in silico predictions. This positions CAS 862975-95-9 as a high-risk, high-reward screening probe: its structural novelty (unique combination of 6-methoxybenzothiazole, 1,3,4-oxadiazol-2-amine bridge, and thiophene) may translate into novel target engagement profiles, but the absence of direct potency, selectivity, or ADME data means procurement decisions must be accompanied by a commitment to primary biological characterization. By contrast, analogs such as the 4-fluoro derivative have reported anticancer IC50 values in the 1.1–1.5 µM range [2], and the α-glucosidase inhibitor class has validated IC50 data from 0.5 to 48.4 µM .

Data gap Under-characterized compound Screening probe Procurement risk

Scaffold Uniqueness Assessment: ZINC Database Confirms CAS 862975-95-9 Has No Identical Framework Matches in ChEMBL

The ZINC database reports that for substance ZINC535129 (CAS 862975-95-9), 'Nothing else with this framework' exists in the database [1]. This framework-level uniqueness, combined with the fact that the substance is 'not reported in any publications per ChEMBL' [1], establishes that the precise molecular architecture of CAS 862975-95-9 occupies an unexplored region of benzothiazole-oxadiazole-thiophene chemical space. SEA (Similarity Ensemble Approach) predictions based on ChEMBL 20 suggest potential interactions with methionine aminopeptidase (MAP, p-value 0), acyl-CoA desaturase 1 (SCD1, p-value 0), MAPKAP kinase 2 (p-value 17), glucokinase (GCK, p-value 32), and potassium channel KCNK9 (p-value 50) [1]. While these are computational predictions requiring experimental validation, they indicate that the compound's target profile is likely distinct from other benzothiazole-oxadiazole analogs that have reported activity against collagenase-3 (MMP13, IC50 = 3.52 µM for a related 4-fluoro analog) [2] or Hsp90 (EC50 > 150 µM for a related dimethoxyphenyl analog) [2].

Scaffold novelty Chemical space Framework diversity Screening library design

Evidence-Backed Application Scenarios for CAS 862975-95-9: Where Structural Differentiation Drives Research and Procurement Value


CDK-2-Targeted Antiproliferative Drug Discovery: Prioritizing Thiophene-Bearing Oxadiazole Scaffolds

Molecular docking evidence demonstrates that 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives achieve CDK-2 binding scores superior to the co-crystallized reference ligand (-10.654 vs. -9.919 kcal/mol) [1]. CAS 862975-95-9 incorporates this critical thiophene pharmacophore, making it a structurally rational starting point for CDK-2 inhibitor development. Procure this compound when the project objective is to establish a CDK-2-focused SAR series where the thiophene sulfur's chalcogen bonding capacity is hypothesized to drive potency and selectivity over phenyl-based analogs. The compound's favorable logP (3.10) and compliance with Lipinski/Veber rules [2] support its progression into cell-based antiproliferative assays without preliminary physicochemical optimization.

Novel Kinase and Metabolic Enzyme Inhibitor Screening: Exploiting an Unannotated Scaffold for Target Deconvolution

ZINC database analysis confirms that CAS 862975-95-9 has a unique framework with no identical matches and zero annotated biological activities in ChEMBL [2]. SEA predictions suggest potential interactions with MAP kinase-activated protein kinase 2 (MAPKAPK2), glucokinase (GCK), and acyl-CoA desaturase 1 (SCD1) [2]. This untested target profile makes the compound ideal for phenotypic screening or panel-based kinase profiling where the goal is to identify novel chemical starting points for under-explored targets. Procure when building diversity-oriented screening libraries or when seeking to de-orphanize a chemical scaffold with no prior intellectual property entanglements.

Apoptosis-Focused Anticancer Research: Leveraging the 6-Methoxybenzothiazole Pharmacophore Validated Against Cisplatin

A structurally related compound containing the identical 6-methoxybenzothiazol-2-yl fragment (Compound 6, Altıntop et al. 2018) demonstrated higher caspase-3 activation than cisplatin in A549 lung adenocarcinoma and C6 glioma cell lines, along with significant Akt and FAK inhibitory activity [3]. CAS 862975-95-9 retains this validated 6-methoxybenzothiazole substructure while offering a simpler amine-linked architecture with fewer rotatable bonds, potentially improving ligand efficiency. Procure for apoptosis mechanism-of-action studies, particularly in cisplatin-resistant cancer models, where the Akt/FAK dual inhibition profile observed in the analog class provides a testable hypothesis for overcoming chemoresistance.

α-Glucosidase and Urease Inhibitor Development for Metabolic and Infectious Disease

Oxadiazole-based benzothiazole derivatives have demonstrated potent α-glucosidase inhibition with IC50 values as low as 0.5 µM, representing a >1,700-fold improvement over acarbose . The urease inhibitory activity (IC50 8.90–57.30 µM) in the same compound class supports exploration in anti-Helicobacter pylori and anti-urolithiasis indications. CAS 862975-95-9, with its 6-methoxy substitution pattern predicted to influence enzyme binding orientation, should be procured for inclusion in α-glucosidase and urease inhibitor screening cascades, with the understanding that direct potency data must be generated de novo given the compound's uncharacterized status.

Quote Request

Request a Quote for N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.